4-Diazonio-5-methyl-2-phenylpyrazol-3-olate
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Overview
Description
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a positively charged pyrazole derivative that has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 4-Diazonio-5-methyl-2-phenylpyrazol-3-olate varies depending on its application. In antimicrobial and herbicidal applications, it is believed to disrupt the cell membrane and inhibit cell growth. In anticancer applications, it is believed to induce apoptosis and inhibit cell proliferation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Diazonio-5-methyl-2-phenylpyrazol-3-olate also vary depending on its application. In antimicrobial and herbicidal applications, it has been shown to have low toxicity to mammals and other non-target organisms. In anticancer applications, it has been shown to have cytotoxic effects on cancer cells, with low toxicity to normal cells.
Advantages And Limitations For Lab Experiments
One of the advantages of 4-Diazonio-5-methyl-2-phenylpyrazol-3-olate is its versatility in various applications. It is also relatively easy to synthesize and has low toxicity to non-target organisms. However, its stability and solubility can be a limitation in certain applications, and further research is needed to optimize its properties for specific applications.
Future Directions
There are numerous future directions for research on 4-Diazonio-5-methyl-2-phenylpyrazol-3-olate. In medicine, further studies are needed to investigate its potential as an antimicrobial and anticancer agent, including in vivo studies. In agriculture, further studies are needed to optimize its herbicidal properties and investigate its potential as a fungicide. In materials science, further studies are needed to investigate its potential as a reducing agent in the synthesis of metal nanoparticles. Additionally, further research is needed to optimize its properties for specific applications and investigate its potential as a drug delivery system.
Synthesis Methods
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate is synthesized using various methods, including the reaction of 4-phenyl-3-buten-2-one with hydrazine hydrate, followed by quaternization with methyl iodide and phenyldiazonium chloride. Another method involves the reaction of 4-phenyl-3-buten-2-one with phenylhydrazine, followed by quaternization with methyl iodide and diazotization with sodium nitrite. The synthesis method used depends on the desired properties and applications of the compound.
Scientific Research Applications
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been investigated as a potential antimicrobial agent, with studies showing its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. It has also been studied as a potential anticancer agent, with promising results in vitro. In agriculture, it has been investigated as a potential herbicide, with studies showing its effectiveness against various weeds. In materials science, it has been studied for its potential applications in the synthesis of metal nanoparticles.
properties
CAS RN |
1781-33-5 |
---|---|
Product Name |
4-Diazonio-5-methyl-2-phenylpyrazol-3-olate |
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.2 g/mol |
IUPAC Name |
4-diazonio-5-methyl-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/C10H8N4O/c1-7-9(12-11)10(15)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
HCNUVPLRPLRUAW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+]#N)[O-])C2=CC=CC=C2 |
Canonical SMILES |
CC1=NN(C(=C1[N+]#N)[O-])C2=CC=CC=C2 |
Other CAS RN |
1781-33-5 |
Origin of Product |
United States |
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